N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide
Description
N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a trifluoromethyl group, a hydroxy group, and a dimethylamino group, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c1-7(12(21)18(2)3)17-11(20)9-6-8(19)4-5-10(9)13(14,15)16/h4-7,19H,1-3H3,(H,17,20)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMPLYUSBARBHY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)C1=C(C=CC(=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C)NC(=O)C1=C(C=CC(=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of a benzamide derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often require the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl enaminones: These compounds share the dimethylamino group and exhibit similar reactivity patterns.
Trifluoromethyl ketimines: These compounds contain the trifluoromethyl group and are used in similar synthetic applications.
Uniqueness
N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxy-2-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and interaction profiles compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
